Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple methyl groups and a nitrobenzoyloxy phenyl group.
Preparation Methods
The synthesis of 3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves a multistep synthetic route. The process typically begins with the preparation of intermediates, which are then subjected to various reaction conditions to form the final compound. The synthetic route often includes steps such as esterification, nitration, and cyclization . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amine derivatives and pyridine compounds.
Scientific Research Applications
3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.
Comparison with Similar Compounds
Similar compounds to 3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as:
- Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 2,6-dimethyl-4-(4-aminophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C24H22N2O8 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H22N2O8/c1-13-19(23(28)32-3)21(20(14(2)25-13)24(29)33-4)15-7-11-18(12-8-15)34-22(27)16-5-9-17(10-6-16)26(30)31/h5-12,21,25H,1-4H3 |
InChI Key |
YJJBNANEIFAFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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